Cimetidine EP Impurity B
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Overview
Description
Cimetidine EP Impurity B is a chemical compound that is often encountered as an impurity in the synthesis of cimetidine, a histamine H2 receptor antagonist used to reduce stomach acid production. The chemical name for this compound is methyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimetidine EP Impurity B involves the reaction of specific intermediates under controlled conditions. One common synthetic route includes the reaction of 2-cyano-1-methyl-3-(2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl)guanidine with methyl isocyanate. The reaction is typically carried out in an organic solvent such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Cimetidine EP Impurity B can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Cimetidine EP Impurity B has several applications in scientific research:
Chemistry: Used as a reference standard in the analysis of cimetidine and its impurities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential effects on histamine receptors and related pathways.
Industry: Used in the quality control and validation of cimetidine production processes
Mechanism of Action
The mechanism of action of Cimetidine EP Impurity B is not as well-studied as that of cimetidine itself. it is believed to interact with similar molecular targets, such as histamine H2 receptors. The compound may exert its effects by binding to these receptors and modulating their activity, thereby influencing gastric acid secretion and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: The parent compound, used to reduce stomach acid production.
Cimetidine Impurity A: Another impurity found in cimetidine synthesis.
Cimetidine Impurity C: A related compound with a similar structure
Uniqueness
Cimetidine EP Impurity B is unique due to its specific chemical structure, which includes a cyano group and a thioether linkage. This structure imparts distinct chemical and physical properties, making it an important reference standard in the analysis of cimetidine and its impurities .
Properties
IUPAC Name |
methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULTRKNQVUZNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NC#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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